molecular formula C13H23N3O B6805593 N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-3,3-dimethylpiperidine-2-carboxamide

N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-3,3-dimethylpiperidine-2-carboxamide

Cat. No.: B6805593
M. Wt: 237.34 g/mol
InChI Key: DPSJTKBBTPPSNZ-IXBNRNDTSA-N
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Description

N-[(1S,5R)-3-azabicyclo[310]hexan-6-yl]-3,3-dimethylpiperidine-2-carboxamide is a complex organic compound with a unique bicyclic structure

Properties

IUPAC Name

N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-3,3-dimethylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-13(2)4-3-5-15-11(13)12(17)16-10-8-6-14-7-9(8)10/h8-11,14-15H,3-7H2,1-2H3,(H,16,17)/t8-,9+,10?,11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSJTKBBTPPSNZ-IXBNRNDTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1C(=O)NC2C3C2CNC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCCNC1C(=O)NC2[C@H]3[C@@H]2CNC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-3,3-dimethylpiperidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic azabicyclohexane core and subsequent functionalization to introduce the piperidine and carboxamide groups. Common reagents used in these reactions include strong bases, protecting groups, and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-3,3-dimethylpiperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-3,3-dimethylpiperidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-3,3-dimethylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-3,3-dimethylpiperidine-2-carboxamide can be compared with other similar compounds, such as:

  • N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-3,3-dimethylpiperidine-2-carboxylate
  • N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-3,3-dimethylpiperidine-2-carbamate

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications The unique bicyclic structure of N-[(1S,5R)-3-azabicyclo[31

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